molecular formula C20H25N3O3 B2878004 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide CAS No. 872860-96-3

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide

Cat. No.: B2878004
CAS No.: 872860-96-3
M. Wt: 355.438
InChI Key: OEBZYYYLSKLJMW-UHFFFAOYSA-N
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Description

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide is a useful research compound. Its molecular formula is C20H25N3O3 and its molecular weight is 355.438. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Formation

The compound is involved in the formation of novel chemical derivatives. For example, in the synthesis of 2-oxaspiro[bicyclo[2.2.1]heptane-6,3′-indoline] derivatives, reactions involving malononitrile or ethyl cyanoacetate with 3-phencylideneoxindoles in the presence of piperidine yield these derivatives, showcasing the compound's role in creating structurally complex molecules (Xie, Sun, & Yan, 2014).

Enantioselective Synthesis

The compound is pivotal in the enantioselective synthesis of piperidine-containing natural products and bioactive compounds. It serves as a versatile building block allowing regio- and stereocontrolled introduction of substituents, critical for synthesizing enantiopure polysubstituted piperidines, quinolizidines, indolizidines, and other complex indole alkaloids (Escolano, Amat, & Bosch, 2006).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are synthesized for their biological activities. For instance, the synthesis of N-substituted derivatives of a related compound (2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide) and their screening against bacterial strains indicate potential applications in developing new antibacterial agents (Khalid et al., 2016).

Drug-Receptor Interaction Studies

Studies on similar compounds, such as 2-oxopyrrolidin-1-ylacetamide, have been conducted to understand drug-receptor interactions. These studies involve ab initio molecular orbital and dipole moment analyses to determine the preferred conformation in solution, essential for drug design and understanding pharmacodynamics (Lumbroso, Liégeois, Pappalardo, & Grassi, 1982).

Photodynamic and Electrochemical Applications

The compound's derivatives are explored for their photodynamic properties. A study on a new spiro[indoline-naphthaline]oxazine derivative, closely related to the compound , revealed its excellent photochromism properties in different solvents, indicating potential use in photodynamic therapies or as molecular switches (Li, Pang, Wu, & Meng, 2015). Additionally, Mannich bases containing derivatives of this compound have been synthesized and characterized for their electrochemical behavior, suggesting applications in the development of new materials or sensors (Naik et al., 2013).

Properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-14(2)21-20(26)19(25)16-12-23(17-9-5-4-8-15(16)17)13-18(24)22-10-6-3-7-11-22/h4-5,8-9,12,14H,3,6-7,10-11,13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBZYYYLSKLJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.